molecular formula C8H9NO B030933 4-Aminoacetophenone-13C CAS No. 861435-57-6

4-Aminoacetophenone-13C

Cat. No. B030933
CAS RN: 861435-57-6
M. Wt: 136.16 g/mol
InChI Key: GPRYKVSEZCQIHD-PTQBSOBMSA-N
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Description

4-Aminoacetophenone-13C is a chemical compound used in pharmaceuticals, medicines, and other organic products . It’s also used as a reagent for the photometric determination of Ce . It’s a labelled analogue of 4-Aminoacetophenone .


Synthesis Analysis

A new synthetic route for preparing 4-aminoacetophenone involves a Williamson ether synthesis method and Smiles rearrangement reaction . This method is economical, practical, and suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular formula of 4-Aminoacetophenone is C8H9NO . The molecule contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

4-Aminoacetophenone has a density of 1.1±0.1 g/cm3, a boiling point of 294.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.1±19.8 °C .

Scientific Research Applications

Comprehensive Analysis of 4-Aminoacetophenone-13C Applications

4-Aminoacetophenone-13C is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Rotational Spectroscopy

Rotational spectroscopy: utilizes the rotational transitions of molecules to gain insights into their structure and dynamics. 4-Aminoacetophenone-13C, with its isotopic labeling, is particularly useful in this field. Researchers can investigate the rotational spectra of this compound in both microwave and millimeter frequency regions. This allows for the study of molecular conformational space and the potential energy space (PES), providing valuable information on the internal motions and vibrational modes of molecules .

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Aminoacetophenone-13C serves as an intermediate in the synthesis of various drugs. Its isotopic labeling is crucial for tracking the incorporation of the compound into more complex molecules, aiding in the development and quality control of medicinal products .

Photometric Determination of Cerium

The compound is used as a reagent in the photometric determination of cerium (Ce) . The 13C labeling enhances the precision of the photometric measurements, making it an essential tool in analytical chemistry for the quantification of Ce in various samples .

Palladium Determination

Similarly, 4-Aminoacetophenone-13C is employed in the determination of palladium. The isotopic labeling allows for more accurate tracking and quantification of palladium in chemical analyses, which is important in catalysis research and the monitoring of environmental samples .

Vitamin B1 Analysis

The compound’s role in the determination of vitamin B1 (thiamine) is another significant application. It acts as a reagent in assays that measure the concentration of vitamin B1 in pharmaceuticals and nutritional supplements, ensuring product safety and efficacy .

Molecular Dynamics Studies

4-Aminoacetophenone-13C is instrumental in molecular dynamics studies . Its isotopic variant provides a unique perspective on the behavior of molecules, especially when studying the energy differences between conformers and barriers to internal rotation .

Organic Synthesis

In organic synthesis, 4-Aminoacetophenone-13C can be used to introduce an isotopically labeled phenyl group into target molecules. This is particularly useful in the synthesis of labeled compounds for metabolic studies and tracing mechanisms in organic reactions .

Educational Research

Lastly, 4-Aminoacetophenone-13C finds its application in educational settings, where it is used to demonstrate principles of isotopic labeling and its importance in research. It provides a tangible example for students learning about the role of isotopes in scientific investigations .

Mechanism of Action

Target of Action

4-Aminoacetophenone-13C is a biochemical used in proteomics research It’s known that the compound has two conformers (z and e arrangement of the co and nh2 groups) of 3’-aminoacetophenone and their 13c and 15n isotopologues .

Mode of Action

The interaction of 4-Aminoacetophenone-13C with its targets involves rotational spectroscopy . The spectra consist of μa and μb type lines that show a hyperfine structure due to both the nuclear quadrupole coupling of the 14N nucleus and the methyl internal rotation .

Biochemical Pathways

The compound is involved in internal motions leading to both vibrational modes and conformational complexity, which is related to the torsional degrees of freedom .

Result of Action

The molecular and cellular effects of 4-Aminoacetophenone-13C’s action involve the rotational spectra of the compound and its conformers . The Z form in 3’-aminoacetophenone is favored with respect to E, and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .

Action Environment

The action of 4-Aminoacetophenone-13C is influenced by environmental factors such as temperature . The population of the compound’s conformers at equilibrium is dependent on the temperature and quantified by the Boltzmann distribution . Due to supersonic expansion cooling, no splitting related to amine inversion is observed .

Safety and Hazards

4-Aminoacetophenone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-aminophenyl)(113C)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYKVSEZCQIHD-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoacetophenone-13C

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

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